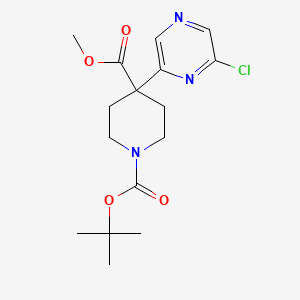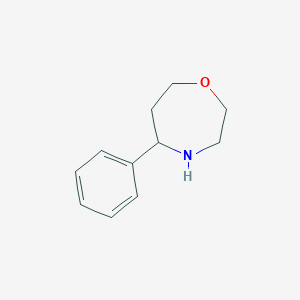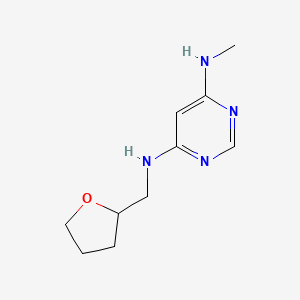
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride
Descripción general
Descripción
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . It falls within the class of piperidine derivatives and is commonly used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromo-4-methylphenol with piperidine in the presence of a suitable base. The bromine atom substitutes one of the hydrogen atoms on the phenol ring, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of 4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride consists of a piperidine ring attached to a phenyl group via an ether linkage. The bromine atom is positioned ortho to the methoxy group on the phenyl ring. The hydrochloride salt adds an additional chloride ion to the structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes. For instance, it may undergo nucleophilic attack at the bromine atom, leading to the formation of different derivatives. Additionally, the piperidine ring can be further functionalized through various synthetic pathways .
Physical And Chemical Properties Analysis
Propiedades
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDYVSFOFSCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)


![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)






